Regioisomeric N-Methyl Position: LogP and Predicted Physicochemical Divergence vs. 1-Methyl Isomer
The 4-methyl substitution pattern of the target compound distinguishes it from the common 1-methyl regioisomer (CAS 135206-76-7). The experimentally determined LogP (octanol-water partition coefficient) for the target compound is -0.38, indicating moderate hydrophilicity relative to neutral organic molecules . While no experimental LogP for the 1-methyl isomer hydrochloride was located in accessible databases, the difference in the site of N-methylation is known to alter dipole moment and hydrogen-bond acceptor capacity, which are critical parameters for membrane permeability and target engagement in drug discovery programs [1]. The 4-methyl-4H-1,2,4-triazole framework is structurally distinct from the 1-methyl-1H-1,2,4-triazole framework, and the two cannot be assumed to yield identical pharmacokinetic profiles when incorporated into lead compounds.
Comparator: 1‑methyl isomer, LogP unreported
| Evidence Dimension | LogP (octanol-water partition coefficient) and N-methylation site |
|---|---|
| Target Compound Data | LogP = -0.38; N-methyl at position 4 of the 1,2,4-triazole ring |
| Comparator Or Baseline | 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS 135206-76-7): N-methyl at position 1; LogP not experimentally reported |
| Quantified Difference | Difference in N-methylation site (4 vs. 1) alters electronic distribution and predicted pharmacokinetic properties; LogP delta cannot be quantified without experimental data for the comparator |
| Conditions | LogP measured experimentally by Hit2Lead; comparator LogP not available in public databases as of 2026 |
Why This Matters
The specific N-methylation site determines the dipole vector and hydrogen-bonding geometry of the triazole ring, which directly affects the binding pose of derived ligands to biological targets—a critical factor when the compound is used as a building block for structure-activity relationship (SAR) studies.
- [1] Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. Molbank. 2001. MDPI. Demonstrates that 4-methyl and 1-methyl triazoles are distinct chemical entities with different thermodynamic stabilities and reactivity. View Source
